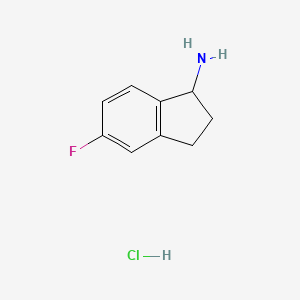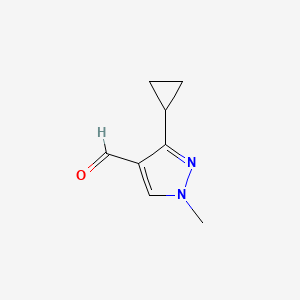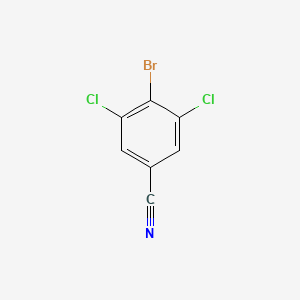
Chlorhydrate de 5-fluoro-2,3-dihydro-1H-indén-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11ClFN. It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 5-position of the indane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Reduction: The reduction of the resulting fluorinated intermediate to form the dihydro-indane structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or the indane ring.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-amine.
Substitution: Various substituted indanamine derivatives.
Hydrolysis: Free 5-fluoro-2,3-dihydro-1H-inden-1-amine.
Mécanisme D'action
The mechanism of action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects on neurotransmitter systems and enzyme inhibition.
Comparaison Avec Des Composés Similaires
- 5-fluoro-1-indanamine
- 2,3-dihydro-1H-inden-1-amine
- 5-chloro-2,3-dihydro-1H-inden-1-amine
Comparison: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated or differently substituted analogs. The fluorine atom increases lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKGIXHFMGJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598405 |
Source


|
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223754-20-9 |
Source


|
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)



